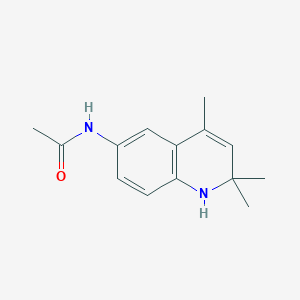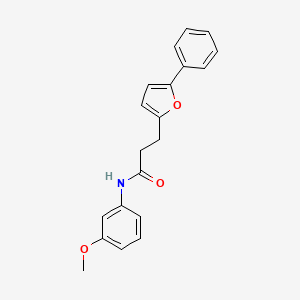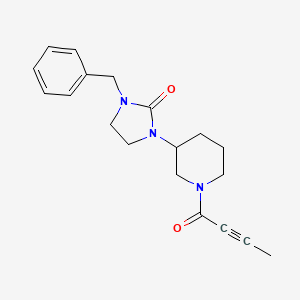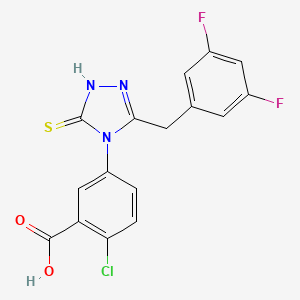
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide is a chemical compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals and industrial applications. The structure of this compound consists of a quinoline ring system with three methyl groups and an acetamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction forms 2,2,4-trimethyl-1,2-dihydroquinoline, which is then further reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Metal-modified catalysts, such as Zn2+ or Sn2+ exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted acetamides. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit lipid peroxidation, which is a process that leads to cell damage. It also acts as an antagonist of certain receptors, such as the follicle-stimulating hormone receptor . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)acetamide include:
- 2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- N-alkyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable chemical entity.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(2,2,4-trimethyl-1H-quinolin-6-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-9-8-14(3,4)16-13-6-5-11(7-12(9)13)15-10(2)17/h5-8,16H,1-4H3,(H,15,17) |
InChI Key |
UCJCNPDPQQYIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)NC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B11045347.png)
![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)


![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
